molecular formula C15H9Cl3N2O2S B2419456 2,3,4-trichloro-N-(quinolin-8-yl)benzene-1-sulfonamide CAS No. 2224168-09-4

2,3,4-trichloro-N-(quinolin-8-yl)benzene-1-sulfonamide

Cat. No.: B2419456
CAS No.: 2224168-09-4
M. Wt: 387.66
InChI Key: ZHJNKOMBWSUSAN-UHFFFAOYSA-N
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Description

2,3,4-Trichloro-N-(quinolin-8-yl)benzene-1-sulfonamide is a complex organic compound that combines the structural features of quinoline and sulfonamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-trichloro-N-(quinolin-8-yl)benzene-1-sulfonamide typically involves the reaction of 2,3,4-trichlorobenzenesulfonyl chloride with 8-aminoquinoline. This reaction is usually carried out in the presence of a base, such as triethylamine, under reflux conditions to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic reagents involved.

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trichloro-N-(quinolin-8-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The quinoline moiety can participate in redox reactions, altering its electronic properties.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can replace the chlorine atoms under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the quinoline ring.

    Coupling: Palladium catalysts are commonly used in coupling reactions involving this compound.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

2,3,4-Trichloro-N-(quinolin-8-yl)benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound’s sulfonamide group is known for its antibacterial properties, making it a candidate for drug development.

    Materials Science: Its unique structure allows it to be used in the synthesis of advanced materials with specific electronic properties.

    Biological Studies: The compound can be used as a probe to study various biological processes due to its ability to interact with different biomolecules.

Mechanism of Action

The mechanism of action of 2,3,4-trichloro-N-(quinolin-8-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the quinoline moiety can intercalate with DNA, affecting its function. These interactions can disrupt various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,3,4-Trichlorobenzenesulfonamide: Lacks the quinoline moiety, making it less versatile in biological applications.

    8-Aminoquinoline: Does not have the sulfonamide group, limiting its antibacterial properties.

    Quinoline Sulfonamides: Similar in structure but may have different substitution patterns on the benzene ring.

Uniqueness

2,3,4-Trichloro-N-(quinolin-8-yl)benzene-1-sulfonamide is unique due to the combination of its quinoline and sulfonamide functionalities. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its individual components.

Properties

IUPAC Name

2,3,4-trichloro-N-quinolin-8-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl3N2O2S/c16-10-6-7-12(14(18)13(10)17)23(21,22)20-11-5-1-3-9-4-2-8-19-15(9)11/h1-8,20H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHJNKOMBWSUSAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NS(=O)(=O)C3=C(C(=C(C=C3)Cl)Cl)Cl)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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